N-(2,2-di(furan-2-yl)ethyl)-3-(2-fluorophenyl)propanamide
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Overview
Description
“N-(2,2-di(furan-2-yl)ethyl)-3-(2-fluorophenyl)propanamide” is an organic compound that features a complex structure with multiple functional groups. This compound includes furan rings, a fluorophenyl group, and an amide linkage, making it a molecule of interest in various fields of chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2,2-di(furan-2-yl)ethyl)-3-(2-fluorophenyl)propanamide” typically involves multi-step organic reactions. One possible route could start with the preparation of the furan-2-yl ethylamine, followed by its reaction with 2-fluorophenylpropanoic acid to form the desired amide. The reaction conditions might include the use of coupling agents such as EDCI or DCC, and the presence of a base like triethylamine to facilitate the amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
“N-(2,2-di(furan-2-yl)ethyl)-3-(2-fluorophenyl)propanamide” can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones.
Reduction: The amide group can be reduced to an amine.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or borane.
Substitution: Conditions involving Lewis acids like aluminum chloride for Friedel-Crafts reactions.
Major Products Formed
Oxidation: Formation of furanones.
Reduction: Formation of the corresponding amine.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying the interactions of fluorinated compounds with biological systems.
Medicine: Possible applications in drug design and development due to its unique structural features.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of “N-(2,2-di(furan-2-yl)ethyl)-3-(2-fluorophenyl)propanamide” would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The presence of the fluorophenyl group could enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-furylmethyl)-3-(2-fluorophenyl)propanamide
- N-(2,2-di(furyl)ethyl)-3-phenylpropanamide
- N-(2,2-di(furan-2-yl)ethyl)-3-(4-fluorophenyl)propanamide
Uniqueness
“N-(2,2-di(furan-2-yl)ethyl)-3-(2-fluorophenyl)propanamide” stands out due to the combination of furan rings and a fluorophenyl group, which can impart unique chemical and biological properties
Properties
IUPAC Name |
N-[2,2-bis(furan-2-yl)ethyl]-3-(2-fluorophenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FNO3/c20-16-6-2-1-5-14(16)9-10-19(22)21-13-15(17-7-3-11-23-17)18-8-4-12-24-18/h1-8,11-12,15H,9-10,13H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSVDRCNHICIBKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(=O)NCC(C2=CC=CO2)C3=CC=CO3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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